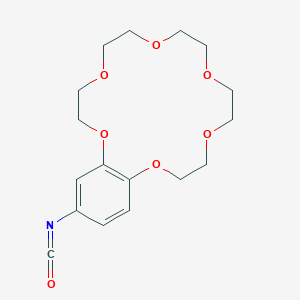

4'-Isocyanatobenzo-18-crown-6

Description

Overview of Crown Ether Chemistry and Macrocyclic Host Systems

Crown ethers represent a class of macrocyclic polyethers that have been a cornerstone of supramolecular chemistry since their discovery. mdpi.com Their unique ability to form stable complexes with various cations has driven extensive research into their properties and applications. mdpi.comacs.org

The field of crown ether chemistry was inaugurated by Charles J. Pedersen in 1967 with his serendipitous discovery of dibenzo-18-crown-6 (B77160). mdpi.com While attempting to synthesize a phenolic ligand, Pedersen isolated a white, crystalline by-product that exhibited the remarkable ability to solubilize alkali metal salts in organic solvents. mdpi.com This discovery, which earned Pedersen a share of the 1987 Nobel Prize in Chemistry, unveiled the fundamental principle of host-guest chemistry, where a macrocyclic host molecule can selectively bind a guest ion or molecule.

The nomenclature of crown ethers, such as 18-crown-6 (B118740), indicates the total number of atoms in the macrocyclic ring (18) and the number of oxygen atoms (6). wikipedia.org The oxygen atoms, acting as Lewis bases, are ideally positioned to coordinate with a cation that fits within the central cavity. researchgate.net This interaction is primarily based on ion-dipole forces. nih.gov The selectivity of a crown ether for a particular cation is governed by several factors, including the relative sizes of the cation and the crown ether's cavity, the number and type of donor atoms, and the charge of the cation. For instance, 18-crown-6 exhibits a high affinity for the potassium ion (K+) due to the complementary fit between the ion's diameter and the cavity size of the macrocycle. wikipedia.org This complexation enhances the solubility of inorganic salts in nonpolar solvents and can increase the reactivity of the associated anion by reducing ion-pairing. wikipedia.org

Benzo-18-crown-6 (B86084) is a derivative of 18-crown-6 that incorporates a benzene (B151609) ring into the macrocyclic framework. This structural modification imparts a degree of rigidity to the molecule and provides a site for further functionalization through electrophilic aromatic substitution. iipseries.org The presence of the benzo group can influence the complexation properties of the crown ether. While the fundamental principle of cation recognition based on size complementarity remains, the electronic nature of substituents on the benzene ring can modulate the binding affinity.

Derivatives of benzo-18-crown-6 have been extensively studied for their ion recognition capabilities. For example, the introduction of a 4'-amino group to create 4'-aminobenzo-18-crown-6 (B2564457) enhances its ionophoric properties, particularly for lead (Pb²⁺) and potassium (K⁺) ions. chemicalbook.com The amino group can participate in secondary interactions, such as hydrogen bonding, which can increase selectivity. The ability to tailor the structure of benzo-18-crown-6 derivatives allows for the development of highly selective receptors for specific metal ions. sioc-journal.cn The complexation behavior is often studied using techniques like UV-Vis spectroscopy, which can detect changes in the absorption spectrum upon binding of a cation. researchgate.net

| Cation | Ionic Diameter (Å) | Typical Binding Affinity with 18-Crown-6 Cavity |

| Li⁺ | 1.52 | Moderate |

| Na⁺ | 2.04 | Good |

| K⁺ | 2.76 | Excellent |

| Rb⁺ | 2.98 | Good |

| Cs⁺ | 3.34 | Moderate |

| Pb²⁺ | 2.38 | Strong |

The Strategic Role of Isocyanate Functionalization in Supramolecular Design

The introduction of an isocyanate group onto a molecule is a powerful strategy in synthetic chemistry, providing a gateway to a vast array of chemical transformations and the construction of complex supramolecular systems.

The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it reactive towards a wide range of nucleophiles. acs.org This reactivity is the basis for its versatility in organic synthesis. Key reactions of isocyanates include:

Reaction with alcohols: Isocyanates react with alcohols to form stable urethane (B1682113) linkages. This is the fundamental reaction in the production of polyurethanes.

Reaction with amines: The reaction with primary or secondary amines yields urea (B33335) derivatives.

Reaction with water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate to form a urea linkage.

Trimerization: In the presence of specific catalysts, isocyanates can trimerize to form highly stable isocyanurate rings. utwente.nl

This broad reactivity allows for the straightforward "clicking" of isocyanate-functionalized molecules onto various substrates, including polymers and surfaces, without the formation of by-products. nih.gov

4'-Isocyanatobenzo-18-crown-6 is a bifunctional molecule that combines the cation-binding properties of the benzo-18-crown-6 macrocycle with the reactive isocyanate group. This unique combination makes it a valuable synthon for the following reasons:

Modular Design: It allows for the covalent attachment of the crown ether unit to other molecules or materials. This is particularly useful in the development of functional polymers, where the crown ether can be incorporated as a side chain. acs.orgresearchgate.net

Surface Modification: The isocyanate group can react with hydroxyl or amine groups on the surface of materials like silica (B1680970) or gold nanoparticles, enabling the creation of ion-selective surfaces for sensors or separation applications. sigmaaldrich.com

Supramolecular Polymerization: The dual functionality allows for the creation of supramolecular polymers where the crown ether provides a non-covalent interaction site for guest molecules, while the isocyanate group can be used to form the polymer backbone or cross-links. acs.org

The synthesis of this compound typically involves the carbonylation of 4'-aminobenzo-18-crown-6 using reagents like triphosgene. acs.org However, the monomer is reported to be unstable towards moisture, requiring careful handling under inert conditions. acs.org

| Functional Group | Product of Reaction with Isocyanate | Linkage Formed |

| Alcohol (R-OH) | Urethane | -NH-C(O)-O- |

| Amine (R-NH₂) | Urea | -NH-C(O)-NH- |

| Thiol (R-SH) | Thiocarbamate | -NH-C(O)-S- |

| Carboxylic Acid (R-COOH) | Amide (after decarboxylation) | -NH-C(O)- |

Research Significance and Current Gaps in the Academic Landscape of this compound

The research significance of this compound stems from its potential to create advanced materials with tailored properties. The ability to combine host-guest chemistry with covalent polymer chemistry opens up avenues for the development of:

Ion-Selective Sensors: By immobilizing the crown ether onto a transducer surface, highly selective and sensitive sensors for specific cations can be fabricated. sigmaaldrich.comnih.gov

Smart Materials: Polymers incorporating this compound can exhibit stimuli-responsive behavior. For instance, the complexation of a cation by the crown ether moiety could induce a conformational change in the polymer backbone, leading to changes in its optical or mechanical properties. acs.org

Separation and Extraction Media: Materials functionalized with this compound can be used for the selective extraction of metal ions from mixtures, which has applications in environmental remediation and hydrometallurgy.

Despite its potential, there are still gaps in the academic landscape. While the synthesis and polymerization of this compound have been reported, a comprehensive understanding of the structure-property relationships of the resulting materials is still developing. acs.orgresearchgate.net Further research is needed to explore the full range of supramolecular structures that can be formed using this versatile building block and to optimize their performance in various applications. Challenges also remain in the synthesis and handling of the isocyanate monomer due to its moisture sensitivity. acs.org

Scope and Organization of the Academic Review

This academic review focuses on the chemical compound this compound, a derivative of the well-known 18-crown-6 ether. The core structure features an 18-membered ring with six oxygen atoms, which is responsible for its cation-binding properties. wikipedia.org The introduction of a benzo group and a reactive isocyanate group at the 4' position expands its functionality and potential applications.

The scope of this review is strictly limited to the synthesis, physicochemical properties, complexation behavior, and specific applications in sensor technology and separation science of this compound. The isocyanate group (-N=C=O) is a highly reactive functional group that readily participates in addition reactions with nucleophiles such as alcohols, amines, and water. This reactivity allows for the covalent attachment of the benzo-18-crown-6 moiety to various substrates and molecules, forming the basis for many of its applications.

The organization of this review follows a logical progression, beginning with the synthetic routes to obtain this compound. This is followed by an examination of its key physicochemical characteristics. The subsequent sections delve into its ability to form complexes with various cations and explore its utility in the development of chemical sensors and as a tool in separation science. The information presented is based on findings from scholarly research, providing a detailed and scientifically accurate overview of the compound within the defined boundaries.

Structure

3D Structure

Properties

CAS No. |

83935-63-1 |

|---|---|

Molecular Formula |

C17H23NO7 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

20-isocyanato-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene |

InChI |

InChI=1S/C17H23NO7/c19-14-18-15-1-2-16-17(13-15)25-12-10-23-8-6-21-4-3-20-5-7-22-9-11-24-16/h1-2,13H,3-12H2 |

InChI Key |

VWCCEWBARYUXRO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCOC2=C(C=CC(=C2)N=C=O)OCCOCCO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Derivatization for 4 Isocyanatobenzo 18 Crown 6

Multi-Step Synthesis Pathways to 4'-Aminobenzo-18-crown-6 (B2564457) Precursors

The journey to 4'-isocyanatobenzo-18-crown-6 begins with the synthesis of its amino-functionalized precursor. This is typically achieved through a two-step process involving the nitration of benzo-18-crown-6 (B86084), followed by the reduction of the resulting nitro derivative.

Nitration and Reduction Strategies for Benzo-18-crown-6

The initial step in functionalizing the benzo-18-crown-6 is the introduction of a nitro group onto the aromatic ring. This is a critical step that paves the way for the subsequent formation of the amino group.

Nitration of Benzo-18-crown-6

The nitration of benzo-18-crown-6 is typically carried out using a nitrating agent such as nitric acid, often in the presence of a catalyst or a co-solvent. niscpr.res.in A common method involves dissolving benzo-18-crown-6 in a mixture of chloroform (B151607) and acetic acid, to which nitric acid is added dropwise. niscpr.res.in The reaction is generally stirred for an extended period at room temperature to ensure completion. niscpr.res.in Maintaining a low temperature during the addition of the nitrating agent is crucial to control the reaction rate and prevent over-nitration. The workup procedure involves neutralization with an aqueous base like sodium carbonate, followed by extraction with an organic solvent such as chloroform. niscpr.res.in The crude 4'-nitrobenzo-18-crown-6 is then purified by recrystallization, typically from ethanol, to yield a yellow crystalline solid. niscpr.res.in

| Reagent/Solvent | Role |

| Benzo-18-crown-6 | Starting material |

| Nitric acid | Nitrating agent |

| Chloroform | Solvent |

| Acetic acid | Co-solvent/Catalyst |

| Sodium carbonate | Neutralizing agent |

| Ethanol | Recrystallization solvent |

Reduction of 4'-Nitrobenzo-18-crown-6

Once 4'-nitrobenzo-18-crown-6 is obtained, the next step is the reduction of the nitro group to an amino group, yielding 4'-aminobenzo-18-crown-6. Several reducing agents and conditions can be employed for this transformation.

One effective method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is known for its high yields, often approaching quantitative conversion. Another common approach involves the use of metals in acidic media, such as iron powder in the presence of hydrochloric acid (Fe/HCl). niscpr.res.in This method has been reported to produce good yields of the desired amine. niscpr.res.in Other reducing agents like tin(II) chloride have also been utilized for this purpose. The choice of reducing agent can depend on factors such as scale, desired purity, and available equipment.

| Method | Reducing Agent | Catalyst/Co-reagent |

| Catalytic Hydrogenation | Hydrogen gas (H₂) | Palladium on Carbon (Pd/C) |

| Metal/Acid Reduction | Iron (Fe) | Hydrochloric acid (HCl) |

| Metal Salt Reduction | Tin(II) chloride (SnCl₂) | N/A |

Alternative Amination Routes and Optimization

While the nitration-reduction pathway is the most common, research into alternative amination routes and optimization of existing methods is ongoing. Direct amination of the crown ether is challenging due to the deactivated nature of the aromatic ring. Therefore, most strategies still rely on the functionalization of a pre-formed benzo-crown ether.

Introduction of the Isocyanate Functionality: Phosgenation and Non-Phosgene Approaches

With the successful synthesis of 4'-aminobenzo-18-crown-6, the final step is the introduction of the isocyanate group. This can be achieved through several methods, including the use of the highly toxic phosgene (B1210022) gas or safer, phosgene-free alternatives.

Direct Phosgenation Methods and Reaction Parameters

Direct phosgenation involves the reaction of 4'-aminobenzo-18-crown-6 with phosgene (COCl₂). This reaction is typically carried out in an inert solvent, such as toluene (B28343) or dichloromethane, at low temperatures to control the exothermic reaction. The amine acts as a nucleophile, attacking the carbonyl carbon of phosgene, leading to the formation of a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate. The reaction is often performed in the presence of a base, such as triethylamine (B128534), to scavenge the HCl produced. Careful control of stoichiometry is essential to avoid the formation of urea (B33335) byproducts from the reaction of the isocyanate with unreacted amine.

Phosgene-Free Synthetic Alternatives (e.g., Diphenyl Phosphorazidate, Triphosgene)

Given the extreme toxicity of phosgene, significant effort has been dedicated to developing safer, phosgene-free alternatives for the synthesis of isocyanates.

Triphosgene: Triphosgene, or bis(trichloromethyl) carbonate, is a solid, crystalline compound that serves as a safer substitute for phosgene gas. nih.gov It can be used to convert amines to isocyanates under milder conditions. nih.gov The reaction of 4'-aminobenzo-18-crown-6 with triphosgene, typically in the presence of a base like triethylamine in an inert solvent, would generate the desired this compound.

Diphenyl Phosphorazidate (DPPA): The Curtius rearrangement provides another phosgene-free route to isocyanates. This method involves the conversion of a carboxylic acid derivative to an acyl azide, which then rearranges to the isocyanate upon heating. While not a direct conversion from the amine, a related approach using diphenyl phosphorazidate (DPPA) can be employed. orgsyn.org DPPA is a versatile reagent that can facilitate a modified Curtius reaction. orgsyn.org

Yield Enhancement and Side Product Minimization Strategies

Regardless of the method used, optimizing the reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of side products.

Key Optimization Strategies:

Temperature Control: Maintaining low temperatures during the initial stages of the reaction is critical to control the reaction rate and prevent unwanted side reactions.

Stoichiometry: Precise control over the molar ratios of the reactants is essential. An excess of the isocyanate-forming reagent can lead to byproducts, while an excess of the amine can result in urea formation.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) helps to prevent the reaction of the isocyanate with moisture, which would lead to the formation of an unstable carbamic acid that decomposes to the amine.

Purification: The final product is typically purified by techniques such as distillation or chromatography to remove any unreacted starting materials and side products.

Purification Techniques for High-Purity this compound

The isolation of this compound in a highly pure form is critical for its subsequent applications. The inherent reactivity of the isocyanate group necessitates carefully controlled purification protocols to prevent its degradation.

Chromatographic Separations and Recrystallization Protocols

Achieving high purity of benzo-18-crown-6 derivatives often involves a combination of chromatographic and recrystallization techniques. While specific protocols for the isocyanato-derivative are proprietary and detailed in patents, general strategies for purifying crown ethers provide a foundational understanding.

Chromatographic Methods: Column chromatography is a principal method for the purification of crown ethers. The choice of stationary phase and eluent system is crucial for effective separation from starting materials and byproducts. For related crown ether compounds, silica (B1680970) gel is a common stationary phase, with solvent systems tailored to the polarity of the target molecule and impurities.

Recrystallization: Recrystallization is a powerful technique for refining the purity of crystalline crown ethers. The process typically involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. For instance, the purification of 18-crown-6 (B118740) itself can be achieved by forming an acetonitrile (B52724) complex, which is then crystallized. orgsyn.org This approach of forming a temporary complex to facilitate crystallization could be adapted for this compound. Another general method for purifying dibenzo-18-crown-6 (B77160) involves dissolving the commercial product and a salt like potassium acetate (B1210297) in a solvent such as ethanol, followed by the addition of water to precipitate the purified crown ether. google.com

| Technique | Description | Key Considerations |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Selection of appropriate adsorbent (e.g., silica gel) and eluent system is critical for resolution. |

| Recrystallization | Purification of a solid by dissolving it in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling. | Choice of solvent is paramount to ensure high recovery of the pure product. |

| Complex Formation | Formation of a crystalline complex with a salt or solvent to facilitate separation. | The complex must be easily formed and subsequently decomposed to recover the pure crown ether. |

Strategies for Stabilizing the Isocyanate Functionality During Purification

The isocyanate group (-NCO) is highly susceptible to reaction with nucleophiles, particularly water, which leads to the formation of an unstable carbamic acid that readily decarboxylates to form an amine. This amine can then react with another isocyanate molecule to form a urea linkage, resulting in undesired byproducts and a decrease in the yield of the target compound. Therefore, stringent anhydrous conditions are paramount throughout the purification process.

Several strategies can be employed to stabilize the isocyanate group:

Inert Atmosphere: All purification steps, including chromatography and recrystallization, should be conducted under an inert atmosphere, such as nitrogen or argon, to exclude moisture.

Anhydrous Solvents: The use of thoroughly dried solvents is mandatory. Solvents can be dried using standard laboratory procedures, such as distillation over a suitable drying agent (e.g., calcium hydride for non-protic solvents).

Chemical Stabilizers: In some industrial processes for other isocyanates, small amounts of stabilizers are added. These can include weak acid chlorides or other reagents that can scavenge traces of water or other nucleophiles. google.com However, the compatibility of such stabilizers with the crown ether moiety must be carefully considered. Bubbling carbon dioxide through the isocyanate has also been reported as a method of stabilization. google.comepo.org

Temperature Control: Isocyanates can undergo self-polymerization, a reaction that is often accelerated at elevated temperatures. Therefore, it is generally advisable to perform purification steps at the lowest practical temperature. google.com Distillation, if employed, should be conducted under high vacuum to keep the temperature low. orgsyn.org

Spectroscopic and Analytical Methodologies for Synthetic Route Verification

A combination of spectroscopic techniques is essential to confirm the successful synthesis and purity of this compound. These methods provide detailed information about the molecular structure and the presence of key functional groups.

Application of NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectroscopy provide a detailed map of the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzo group, as well as the methylene (B1212753) protons of the polyether ring. The integration of these signals can confirm the ratio of protons in different parts of the molecule. The chemical shifts of the aromatic protons will be influenced by the position of the isocyanate group.

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the benzene (B151609) ring, the polyether chain, and, importantly, the isocyanate carbon. The chemical shift of the isocyanate carbon is typically found in a specific region of the spectrum, providing strong evidence for its presence. For comparison, spectral data for the precursor, 4'-Nitrobenzo-18-crown-6, is available and can serve as a reference for the benzo-crown ether framework. nih.gov

| Nucleus | Expected Chemical Shift Ranges (ppm) | Information Provided |

| ¹H | ~6.8 - 7.5 | Aromatic protons of the benzo group. |

| ¹H | ~3.6 - 4.2 | Methylene protons of the 18-crown-6 ring. |

| ¹³C | ~110 - 150 | Carbon atoms of the aromatic ring. |

| ¹³C | ~68 - 72 | Carbon atoms of the polyether chain. |

| ¹³C | ~120 - 130 | Isocyanate carbon (-NCO). |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared and Mass Spectrometry for Functional Group Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is an invaluable technique for identifying the presence of specific functional groups within a molecule. The isocyanate group has a very strong and characteristic absorption band due to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in the region of 2250-2275 cm⁻¹. The presence of this intense band is a clear indicator of the successful incorporation of the isocyanate functionality. Additionally, the C-O-C stretching vibrations of the crown ether ring will be visible in the fingerprint region of the spectrum, usually around 1100-1250 cm⁻¹. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can also offer insights into its structure through fragmentation patterns. For this compound, the molecular ion peak corresponding to its molecular weight (353.37 g/mol ) would be expected in the mass spectrum. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

| Technique | Key Feature | Expected Value/Region |

| Infrared (IR) Spectroscopy | Isocyanate (-NCO) stretch | 2250 - 2275 cm⁻¹ (strong, sharp) |

| Infrared (IR) Spectroscopy | C-O-C ether stretch | ~1100 - 1250 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ | m/z = 353.14 |

Host Guest Chemistry and Metal Ion Recognition Mechanisms of 4 Isocyanatobenzo 18 Crown 6

Complexation Behavior with Alkali Metal Cations (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺)

The interaction of the benzo-18-crown-6 (B86084) moiety with alkali metal cations is a cornerstone of its host-guest chemistry. While gas-phase studies indicate that the intrinsic binding affinity is often strongest for smaller cations like Li⁺ or Na⁺, the selectivity observed in solution is dramatically different. nih.govd-nb.info This discrepancy underscores the critical role of solvation effects in determining the stability and selectivity of the formed complexes in liquid media. nih.govrsc.org In solution, the 18-crown-6 (B118740) cavity, with a diameter estimated to be between 2.6 and 3.2 Å, is ideally sized to accommodate the potassium ion (ionic diameter ~2.66 Å), leading to a pronounced selectivity for K⁺ over other alkali metal cations. nih.govwikipedia.orgsigmaaldrich.com

The predominant stoichiometry for the complexation of 4'-isocyanatobenzo-18-crown-6 with alkali metal cations is a 1:1 host-guest ratio, where one crown ether molecule encapsulates a single metal ion. iupac.orgresearchgate.net However, for cations that are significantly larger than the cavity, such as Cesium (Cs⁺), or under specific concentration conditions, the formation of 2:1 "sandwich" complexes is possible, where a single cation is coordinated by two crown ether molecules. koreascience.krrsc.org Conversely, for cations smaller than the cavity, 1:2 host-guest complexes (one crown ether to two metal ions) are generally not observed. The formation of bis(crown ether)s has been a strategy to enhance the binding of larger cations through the cooperative action of two linked crown units, effectively creating an intramolecular 2:1 complex. rsc.org

The selectivity of crown ethers in solution is governed by a delicate thermodynamic balance between the enthalpy of complexation in the gas phase and the free energies of solvation for the uncomplexed ion, the free host, and the resulting host-guest complex. nih.govd-nb.info While gas-phase binding affinities for 18-crown-6 and its derivatives decrease with increasing alkali metal ionic radius (Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺), the high desolvation energy required for smaller, more heavily hydrated ions like Li⁺ and Na⁺ penalizes their complexation in solution. nih.govnih.gov For dibenzo-18-crown-6 (B77160), a close analog, theoretical calculations of bond dissociation free energies in aqueous solution show the highest value for the K⁺ complex, which aligns with experimental observations. d-nb.infonih.govresearchgate.net This K⁺ selectivity is primarily attributed to the favorable balance of binding energy and the solvation energy of the resulting complex. nih.govnih.gov

Kinetically, the mechanism of cation exchange between complexed and uncomplexed states can vary. cdnsciencepub.com Studies on related benzo-crown ethers have shown that the exchange can proceed through either a dissociative mechanism, where the cation first fully de-complexes before another binds, or an associative mechanism, involving a concerted partial decomplexation and partial complexation of a second cation. cdnsciencepub.com The operative pathway is significantly influenced by the solvent. cdnsciencepub.comresearchgate.net

Solvent effects are paramount in the host-guest chemistry of crown ethers. nih.govrsc.org The polarity and coordinating ability of the solvent molecules compete with the crown ether for the metal cation, directly impacting the stability and selectivity of complex formation. researchgate.netmuk.ac.ir In some systems, a change in solvent can even reverse the selectivity order between two cations. muk.ac.ir For instance, the high affinity for smaller cations observed in the gas phase is dramatically reduced upon hydration, as water molecules effectively compete for coordination. nih.gov

Interaction with Alkaline Earth Metal Cations (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺)

The benzo-18-crown-6 framework also effectively binds divalent alkaline earth metal cations, though the interactions are influenced by the higher charge density of these ions compared to their alkali metal counterparts. koreascience.krresearchgate.net Similar to alkali metals, a discrepancy exists between gas-phase binding affinities and solution-phase selectivity, with solvation energies playing a crucial role. kemdikbud.go.id

When complexing with alkaline earth metal cations, the metal ion is typically chelated within the macrocyclic cavity, coordinated by the six ether oxygen atoms. researchgate.net The resulting complexes often adopt a distorted hexagonal bipyramidal geometry. acs.org In this arrangement, the crown ether ligand forms the equatorial plane around the metal ion, while the two axial positions are typically occupied by solvent molecules or counterions. unifr.ch The flexibility of the crown ether ring allows it to partially fold or "wrap" around the cation to optimize the coordination interactions. researchgate.net

| Cation | Typical Coordination Geometry | Axial Ligands | Reference |

|---|---|---|---|

| Sm²⁺, Eu²⁺, Yb²⁺ | Distorted Hexagonal Bipyramidal | Iodide ions | acs.org |

| Ba²⁺ | Distorted Hexagonal Bipyramidal | Triflate ions | scispace.com |

| Ca²⁺ | Pentagonal Bipyramidal (in a disila-analog) | Triflate ions, Water | rsc.org |

The binding affinities and selectivity for alkaline earth metals are a product of ionic size, charge density, and solvation effects. Theoretical calculations for dibenzo-18-crown-6 in the gas phase indicate that the binding affinity is strongest for the smallest ion, Mg²⁺, due to strong polarization effects. koreascience.kr However, this trend is reversed in solution. kemdikbud.go.id For the parent 18-crown-6 in solvent phases, the typical selectivity sequence is Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺. kemdikbud.go.id The larger ions, Ba²⁺ and Sr²⁺, are a better size match for the 18-crown-6 cavity.

The introduction of benzo groups can alter this selectivity. For example, in methanol (B129727), while 18-crown-6 binds Ba²⁺ more strongly than K⁺, dibenzo-18-crown-6 shows a preference for K⁺ over Ba²⁺. muk.ac.irmuk.ac.ir This reversal is attributed to the increased rigidity and electronic effects of the benzo substituents, which can influence the conformational changes required for optimal binding. muk.ac.irmuk.ac.ir

| Crown Ether | Alkali Metal Selectivity | Alkaline Earth Metal Selectivity | Reference |

|---|---|---|---|

| 18-Crown-6 | K⁺ > Rb⁺ > Na⁺ > Cs⁺ > Li⁺ | Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺ | nih.govkemdikbud.go.id |

| Dibenzo-18-crown-6 | K⁺ > Na⁺ > Rb⁺ > Cs⁺ > Li⁺ | Prefers K⁺ over Ba²⁺ (in MeOH) | nih.govmuk.ac.irmuk.ac.ir |

Recognition of Transition Metal Ions and Heavy Metal Ions

The interaction of the 18-crown-6 cavity with metal ions is primarily dictated by the "size-fit" concept, where the cavity diameter (2.6–3.2 Å) is ideal for cations like potassium (K⁺, ionic diameter 2.66 Å). sigmaaldrich.com However, the recognition of transition and heavy metal ions often involves more complex interactions that go beyond simple encapsulation. The presence of the benzene (B151609) ring and the 4'-functional group introduces additional mechanisms for binding and selectivity.

Non-canonical interactions are crucial for the complexation of transition and heavy metal ions, which may not perfectly fit the crown ether cavity or which require different types of bonding. These interactions include contributions from the aromatic ring and the external functional group.

Role of the Benzo Group : The fused benzene ring imparts greater rigidity to the crown ether structure compared to its aliphatic counterpart. This pre-organization can influence binding affinity. Furthermore, the aromatic moiety can engage in π-π stacking interactions. This was observed in a polymorph of a lanthanide(II)-benzo-18-crown-6 complex, where π-π interactions between the benzo groups of adjacent molecules defined the crystal packing structure. acs.org

Influence of Soft Donor Atoms : The standard oxygen atoms in the crown ether are "hard" donors, preferring hard cations like alkali and alkaline earth metals. To enhance affinity for "soft" heavy metal ions like Ag⁺, Hg²⁺, and Pb²⁺, crown ether variants incorporating "soft" donor atoms like sulfur or nitrogen have been developed. nih.gov The replacement of ether oxygens with thioether linkages, for example, shifts binding preference toward heavy metals. nih.gov

Functional Group Participation : The 4'-isocyanate group on this compound is primarily a reactive handle for immobilization. However, related functional groups have been shown to directly or indirectly participate in metal coordination. In N,N'-diacylated diaza-crown ethers, the carbonyl oxygen atoms of the acyl groups were found to participate in Ca²⁺ binding. nih.gov In another study, dibenzo-18-crown-6 functionalized with benzimidazole (B57391) groups (derived from a formyl precursor) exhibited specific colorimetric recognition for Hg²⁺, indicating a cooperative effect between the crown cavity and the appended functional group. researchgate.net Similarly, 4'-carboxybenzo-18-crown-6, when immobilized on a silica (B1680970) support, showed effective adsorption of heavy metal ions like Cr(VI) and Zn(II). mdpi.com

The electronic environment created by the ligand (the crown ether) around a complexed metal ion can significantly affect the ion's properties and lead to selective recognition. This is particularly evident with transition metals and lanthanides, which have accessible d- and f-orbitals.

Selectivity can be tuned by altering the electronic character of the aromatic ring. For instance, tetranitro-dibenzo-18-crown-6 and tetraamino-dibenzo-18-crown-6 function as ion-recognizing electron-acceptor and electron-donor molecules, respectively, and their complexation behavior is influenced by these electronic differences. rsc.org The selectivity of a 4'-carboxybenzo-18-crown-6-modified adsorbent for Cr(VI) and Zn(II) was found to be highly pH-dependent, which alters the protonation state of the carboxyl group and the surface charge, thereby controlling the electrostatic interaction with the target metal ions. mdpi.com

Mechanistic Insights into Selective Ion Transport and Extraction

Functionalized crown ethers like this compound are key components in systems designed for the selective transport of ions across membranes and their extraction from solution. The isocyanate group is particularly suited for covalently bonding the crown ether to a membrane support, preventing its leaching. niscpr.res.in

Crown ethers function as ionophores, or ion carriers, in artificial membrane systems. The fundamental mechanism of carrier-mediated transport involves several steps:

Complexation : At the source phase interface, the crown ether (carrier) complexes with a target cation.

Diffusion : The resulting lipophilic metal-crown complex diffuses across the organic membrane phase.

Decomplexation : At the receiving phase interface, the cation is released from the carrier into the aqueous phase.

This model is well-established for various crown ethers and serves as a model for biological ion transport. unifr.ch Functionalized crown ethers, such as 4-aminobenzo-15-crown-5, have been noted for their significant role in ion transport across membranes.

More advanced models have also been proposed. A "swing-relay" mechanism was described for molecules containing multiple crown ethers attached to a central core via flexible arms. chinesechemsoc.org In this model, the crown ether arms can swing across the membrane, handing off an ion from one station to the next, facilitating rapid transport. chinesechemsoc.org This highlights the sophisticated transport systems that can be built using functionalized macrocycles.

Solvent extraction is a widely used technique for separating metal ions. Crown ethers are highly effective extraction agents because they can selectively bind a metal cation, forming a complex that is soluble in an organic solvent, thereby transferring it from an aqueous phase. mdpi.com

The efficiency and selectivity of extraction depend on several factors:

Host-Guest Affinity : The intrinsic binding strength between the crown ether and the cation.

Solvent Polarity : The choice of the organic solvent is critical. For example, the extraction of pertechnetate (B1241340) (TcO₄⁻) as a complex with dibenzo-18-crown-6 was significantly enhanced by using a highly polar solvent like nitrobenzene (B124822). nih.gov

Anion Pairing : An anion must be co-extracted to maintain charge neutrality. Often, large, soft anions like picrate (B76445) are used to facilitate the extraction of the cation-crown complex. rsc.org

Studies with related compounds provide quantitative insights. For example, the extraction of europium(III) with dibenzo-18-crown-6 was found to form a 1:1 complex. rsc.org The extraction of alkali metals with a diaza-18-crown-6 derivative showed high efficiency and selectivity, with specific extraction equilibrium constants determined for each ion. nih.gov

| Cation | log Kex |

|---|---|

| Li⁺ | 10.05 |

| Na⁺ | 6.83 |

| K⁺ | 7.12 |

| Rb⁺ | 7.83 |

| Cs⁺ | 6.73 |

Advanced Spectroscopic Probes for Characterizing Host-Guest Interactions

A variety of spectroscopic techniques are employed to study the structure, dynamics, and selectivity of crown ether-ion complexes.

UV-Visible (UV-Vis) Spectroscopy : This technique is used to monitor changes in the electronic absorption spectrum of the crown ether upon ion binding. New charge-transfer bands or shifts in existing bands can indicate complex formation. It has been used to study the complexation of various metal ions with dibenzo-18-crown-6 derivatives functionalized with benzimidazole, which showed a unique absorption maximum for Hg²⁺. researchgate.net

Fluorescence/Luminescence Spectroscopy : Many crown ether derivatives are designed to be fluorescent sensors. Ion binding can quench or enhance fluorescence. Lanthanide complexes are particularly useful as their sharp, line-like emission is sensitive to the coordination environment. scispace.com The binding of K⁺ to a benzo-18-crown-6 unit linked to a luminescent lanthanide complex altered the emission intensity, allowing for quantification of the binding event. scispace.com Photoluminescence was also observed for Sm(II) and Eu(II) complexes with benzo-18-crown-6. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the solution-state structure and dynamics of host-guest complexes. ¹H and ¹³C NMR provide information about the conformation of the crown ether upon binding. mdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : The formation of a complex between a crown ether and a cation alters the vibrational modes of the polyether ring. A significant shift in the characteristic C-O-C stretching vibration upon complexation is a strong indicator of the interaction between the ether oxygens and the metal ion. orientjchem.org

Affinity Capillary Electrophoresis (ACE) : ACE is a quantitative method used to determine the binding constants of complexes. It measures the change in the electrophoretic mobility of the ligand as a function of the metal ion concentration in the buffer. This method was successfully used to determine the stability constants for benzo-18-crown-6 with a series of alkali metal ions. nih.gov

| Cation | log Kb |

|---|---|

| Li⁺ | No complexation observed |

| Na⁺ | 2.29 ± 0.11 |

| K⁺ | 2.89 ± 0.17 |

| Rb⁺ | 2.41 ± 0.16 |

| Cs⁺ | 2.04 ± 0.20 |

X-Ray Crystallography : This technique provides definitive information about the solid-state structure of the host-guest complexes, including bond lengths, coordination geometry, and the conformation of the crown ether ring. acs.orgrsc.org

Conductometric Methods : The electrical conductance of a salt solution changes when a neutral crown ether complexes with the cation, as the mobility of the resulting larger complex is different from that of the free solvated ion. This change can be used to calculate the stability constants of the complexes. nih.govresearchgate.net

NMR Titration Studies for Binding Constant Determination

Nuclear Magnetic Resonance (NMR) titration is a powerful technique to determine the binding constant (Ka) between a host molecule, such as this compound, and a guest ion. This method relies on monitoring the changes in the chemical shifts of the host's protons upon incremental addition of the guest.

In a typical experiment, a solution of this compound would be prepared in a suitable deuterated solvent, and its ¹H NMR spectrum would be recorded. A solution of a metal salt (e.g., potassium chloride in the same solvent) would then be added stepwise. With each addition, the protons on the crown ether, particularly those on the polyether ring and the benzene ring, would experience a change in their chemical environment due to complexation with the metal ion. This change is observed as a shift in their corresponding NMR signals.

By plotting the change in chemical shift (Δδ) against the molar ratio of the guest to the host, a binding isotherm is generated. This data can then be fitted to a suitable binding model (e.g., 1:1 or 1:2 host-guest stoichiometry) to calculate the binding constant. A higher binding constant would indicate a stronger affinity between the crown ether and the specific metal ion.

Hypothetical Data Table for NMR Titration:

| Guest:Host Molar Ratio | Δδ (ppm) for a specific proton |

| 0.0 | 0.000 |

| 0.2 | 0.050 |

| 0.4 | 0.098 |

| 0.6 | 0.145 |

| 0.8 | 0.190 |

| 1.0 | 0.230 |

| 1.5 | 0.305 |

| 2.0 | 0.350 |

This table represents hypothetical data that would be collected to determine the binding constant.

UV-Vis and Fluorescence Spectroscopic Changes Upon Complexation

UV-Visible and fluorescence spectroscopy are other key methods to study the complexation of chromophoric crown ethers like this compound with metal ions. The benzene ring and the isocyanate group constitute a chromophore that absorbs UV light at specific wavelengths.

Upon complexation with a metal ion, the electronic structure of the benzo-crown ether is perturbed. This perturbation can lead to changes in the UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λmax), known as a bathochromic (red) or hypsochromic (blue) shift, or a change in the molar absorptivity (hyperchromic or hypochromic effect).

Similarly, if the compound is fluorescent, the binding event can alter its fluorescence properties. This can manifest as an enhancement (chelation-enhanced fluorescence, CHEF) or a quenching of the fluorescence intensity, or a shift in the emission maximum. These changes can be used to monitor the complexation process and, in some cases, to quantify the binding affinity.

Hypothetical Spectroscopic Data Table:

| Metal Ion Added | λmax (nm) in UV-Vis | Fluorescence Intensity (a.u.) |

| None | 275 | 100 |

| Na⁺ | 278 | 120 |

| K⁺ | 282 | 150 |

| Mg²⁺ | 276 | 105 |

This table illustrates the kind of spectroscopic changes that might be observed upon metal ion complexation.

X-ray Crystallography of Crown Ether-Ion Complexes

X-ray crystallography provides definitive, atomic-level structural information about the solid-state conformation of a molecule and its complexes. To obtain this information for a this compound-ion complex, a single crystal of the complex would need to be grown.

The resulting crystal structure would reveal:

The precise coordination of the metal ion within the crown ether cavity.

The bond distances and angles between the metal ion and the oxygen atoms of the polyether ring.

The position and orientation of the benzo and isocyanato groups relative to the complexed ion.

The nature and arrangement of the counter-ion and any solvent molecules in the crystal lattice.

This information is crucial for understanding the selectivity of the crown ether for different ions, as the "fit" between the ion size and the cavity size, as well as the coordination geometry, are key determinants of binding strength. For instance, the 18-crown-6 ether cavity is known to be an excellent size match for the potassium ion.

Hypothetical Crystallographic Data Table for a [K(this compound)]⁺ Complex:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| K⁺-O (average distance) | 2.75 Å |

| K⁺ deviation from ether plane | 0.1 Å |

| Dihedral angle (benzo vs ether) | 25° |

This table presents hypothetical data that would be obtained from an X-ray crystal structure analysis.

Derivatization Chemistry and Macro Molecular Architecture Design Using 4 Isocyanatobenzo 18 Crown 6

Covalent Grafting onto Polymeric Supports and Surfaces

The isocyanate group of 4'-Isocyanatobenzo-18-crown-6 is highly reactive towards nucleophiles such as amines and hydroxyls, making it an ideal candidate for the covalent modification of various materials. This reactivity allows for the stable immobilization of the crown ether moiety, preventing its leaching and ensuring long-term functionality of the modified material.

Reaction with Amine-Functionalized Polymers (e.g., Polyethyleneimine, Chitosan)

The reaction between the isocyanate group of this compound and the primary or secondary amine groups present in polymers like polyethyleneimine (PEI) and chitosan (B1678972) results in the formation of a stable urea (B33335) linkage. This straightforward grafting-to approach allows for the dense functionalization of these polymers with crown ether units.

For instance, chitosan, a natural biopolymer rich in amino and hydroxyl groups, can be readily modified with this compound. Research has shown that such modification enhances the selective adsorption of specific metal ions. For example, crown ether-modified chitosan nanofiber membranes have demonstrated efficient and selective adsorption of lithium ions. dergipark.org.tr The resulting materials often exhibit improved thermal stability and tailored ion-binding capacities, making them suitable for applications in separation science and environmental remediation. dergipark.org.tr

Similarly, polyethyleneimine, a highly branched polymer with a high density of primary, secondary, and tertiary amino groups, can be functionalized to create a high-capacity ion-adsorbing material. The reaction proceeds readily, converting the amine groups into urea derivatives bearing the benzo-18-crown-6 (B86084) ligand.

Immobilization onto Silica (B1680970), Alumina (B75360), and Carbon-Based Materials

Inorganic materials such as silica, alumina, and various forms of carbon are frequently used as supports due to their high surface area, mechanical stability, and chemical inertness. To immobilize this compound onto these surfaces, they are typically first functionalized with amine groups.

A common method involves treating the surface with an aminosilane (B1250345) coupling agent, such as (3-aminopropyl)triethoxysilane (APTES), which introduces primary amine groups. These amine-functionalized surfaces can then react with this compound to form a covalently bound layer of crown ether moieties. This approach has been successfully used to prepare crown ether-modified silica gel and other inorganic supports for applications in chromatography and solid-phase extraction. For example, 4'-aminobenzo-18-crown-6 (B2564457) has been attached to magnetic nanoparticles for the selective extraction of lead ions. rsc.org

While direct reaction of the isocyanate with surface hydroxyl groups on silica and alumina is possible, it typically requires harsher conditions and may lead to less stable linkages compared to the urea bond formed with aminated surfaces.

Surface Modification for Enhanced Ion Adsorption or Sensing

The primary motivation for grafting this compound onto surfaces is to impart or enhance their ability to selectively adsorb or sense specific cations. The 18-crown-6 (B118740) ether cavity is particularly well-suited for complexing potassium ions (K+), but it can also bind other cations of similar size, such as lead (Pb2+) and strontium (Sr2+). rsc.orgwikipedia.org

Materials modified with this compound have been investigated for a variety of applications:

Selective Ion Extraction: Crown ether-functionalized materials can be used to selectively remove target ions from complex mixtures, such as industrial wastewater or biological fluids. nih.gov

Ion-Selective Electrodes (ISEs): The incorporation of these crown ethers into membranes for ISEs allows for the potentiometric determination of specific ion concentrations. The high selectivity of the crown ether for a particular cation translates into a highly selective sensor.

Chromatographic Stationary Phases: Silica or polymer beads functionalized with this compound can be used as stationary phases in liquid chromatography for the separation of cations.

The performance of these materials is influenced by factors such as the density of the grafted crown ether units, the nature of the support material, and the composition of the sample matrix.

Synthesis of Crown Ether-Functionalized Polyurethanes and Polyureas

The difunctional nature of diisocyanates and the corresponding reactivity of this compound as a monofunctional isocyanate allow for its incorporation into polyurethane and polyurea backbones. This leads to the creation of polymers with built-in ion-binding sites, which can significantly influence their physical and chemical properties.

Polymerization with Diols and Diamines

Crown ether-functionalized polyurethanes can be synthesized by reacting a diisocyanate with a diol and a controlled amount of a hydroxyl-terminated crown ether. Alternatively, and more directly related to the subject compound, this compound can be used as an end-capping agent or a pendant group in polyurethane and polyurea synthesis.

In a typical synthesis of a polyurea, a diisocyanate is reacted with a diamine. By including this compound in the reaction mixture, it can react with the amine groups to form urea linkages, effectively incorporating the crown ether moiety as a side chain on the polymer.

The general reaction schemes are as follows:

Polyurethane formation: OCN-R-NCO (diisocyanate) + HO-R'-OH (diol) → [-O-R'-O-C(=O)-NH-R-NH-C(=O)-]n (polyurethane)

Polyurea formation: OCN-R-NCO (diisocyanate) + H2N-R'-NH2 (diamine) → [-NH-R'-NH-C(=O)-NH-R-NH-C(=O)-]n (polyurea)

The introduction of the bulky benzo-18-crown-6 group can affect the polymerization kinetics and the molecular weight of the resulting polymer.

Microphase Separation and Supramolecular Organization in Polymers

The incorporation of crown ether moieties into polyurethane or polyurea chains can induce or enhance microphase separation. nih.govuni-hamburg.de This phenomenon arises from the thermodynamic incompatibility between the "hard" segments (often containing the urethane (B1682113) or urea linkages and the aromatic crown ether units) and the "soft" segments (typically flexible polyether or polyester (B1180765) chains). This separation leads to the formation of distinct nanodomains with different properties.

The presence of the crown ether units can further influence the supramolecular organization of the polymer chains. researchgate.net The crown ethers can form complexes with any available cations, leading to ionic crosslinking and the formation of ion-conducting pathways within the material. nih.gov This has been exploited in the development of polymer electrolytes for batteries and fuel cells. nih.govresearchgate.net The self-assembly of crown ether units can also lead to ordered structures, which can affect the mechanical and thermal properties of the polymer. researchgate.net For example, studies on poly(crown ether)-based anion exchange membranes have shown that the presence of crown ethers leads to obvious hydrophobic-hydrophilic microphase separation, which is beneficial for ion conduction. nih.gov

Film and Membrane Formation from Crown Ether Polymers

Polymers incorporating the benzo-18-crown-6 moiety, often derived from precursors like 4'-aminobenzo-18-crown-6 which can be converted to the isocyanate, are instrumental in creating functional films and membranes. These materials leverage the ion-binding capabilities of the crown ether units for applications in separation science and sensor technology.

Novel, linear, high-molecular-weight polymers that are soluble and can form films have been synthesized. These polymers feature main-chain crown ether units, such as dibenzo-18-crown-6 (B77160), alternating with aliphatic spacers. unifr.ch The synthesis involves the electrophilic substitution reaction of crown ethers with aliphatic dicarboxylic acids, followed by the reduction of the resulting carbonyl groups. unifr.ch This methodology yields flexible and transparent films from polymer solutions. unifr.ch The properties of these films are influenced by the specific crown ether and the length of the aliphatic spacer used. unifr.ch

For instance, polycondensation of dibenzo-18-crown-6 with dicarboxylic acids like sebacic acid, in the presence of a condensing agent, produces polyketones. unifr.ch Subsequent reduction of the ketone groups yields the final flexible, film-forming polymer. unifr.ch The solubility of these polymers in common organic solvents facilitates their processing into thin films and membranes. unifr.ch The presence of the crown ether units within the polymer backbone imparts selective ion-binding properties to these films, making them suitable for applications such as ion-selective membranes and sensors. A schematic for the synthesis of poly(isocyanatobenzo-18-crown-6) has been proposed, highlighting a pathway to such polymeric materials. researchgate.net

Fabrication of Crown Ether-Containing Dendrimers and Hyperbranched Polymers

The unique structure of this compound, with its reactive isocyanate group and ion-receptive crown ether cavity, makes it an excellent building block for the synthesis of dendrimers and hyperbranched polymers. These highly branched, three-dimensional macromolecules offer a high density of functional groups, leading to unique properties in molecular recognition and catalysis.

The synthesis of dendrimers can be broadly categorized into two main approaches: divergent and convergent synthesis. nih.govmdpi.comresearchgate.net

Divergent Synthesis: This method begins from a central core molecule and grows outwards. nih.govmdpi.comkirj.ee Each successive "generation" adds a new layer of branching units, leading to an exponential increase in the number of terminal functional groups. nih.govmdpi.com For example, a polyamidoamine (PAMAM) dendrimer can be constructed starting from an ethylenediamine (B42938) core. kirj.ee The isocyanate group of this compound can be reacted with the terminal amine groups of a growing dendrimer to attach the crown ether moieties to the periphery. A significant advantage of this method is the ability to generate large, complex structures. mdpi.com However, the increasing number of reactions in each step can lead to structural defects and byproducts, which can be challenging to separate from the desired dendrimer. mdpi.com

Convergent Synthesis: In contrast, the convergent approach starts from the periphery and builds inwards, with pre-synthesized dendritic wedges (dendrons) being attached to a central core in the final step. nih.govmdpi.com This strategy offers better control over the final structure and purity of the dendrimer, as the smaller dendrons are easier to purify at each stage. mdpi.comresearchgate.net A dendron could be synthesized with a focal point that is reactive towards the isocyanate group, allowing for the precise placement of the this compound unit. A drawback of this method is that steric hindrance can become a limiting factor when attaching the large dendrons to the core, which can restrict the size of the final dendrimer. mdpi.com

Hyperbranched polymers, which are structurally similar to dendrimers but with a more irregular branching pattern, can also be synthesized using crown ether monomers. instras.com These polymers often exhibit properties intermediate between linear polymers and perfectly branched dendrimers. instras.com

A key feature of crown ether-containing dendrimers and hyperbranched polymers is their ability to engage in multi-site ion recognition. The high density of crown ether units on the surface or within the dendritic structure allows for the simultaneous binding of multiple ions. This can lead to cooperative binding, where the binding of one ion at one site influences the binding affinity of other sites on the same macromolecule. acs.org

This cooperative effect can be positive, where the binding of the first ion enhances the binding of subsequent ions, or negative, where it hinders further binding. The architecture of the dendrimer, including the spacing and flexibility of the branches, plays a crucial role in determining the nature and magnitude of this cooperativity. instras.comacs.org For instance, dendrimers with closely packed crown ether units might exhibit steric hindrance, leading to negative cooperativity, while those with more flexible linkers could allow for a conformational change upon initial ion binding that pre-organizes other binding sites for enhanced subsequent binding (positive cooperativity).

The table below summarizes some research findings on dendrimers and hyperbranched polymers incorporating crown ethers, highlighting the synthetic strategies and observed binding phenomena.

| Macromolecule Type | Crown Ether Unit | Synthetic Strategy | Key Findings |

| PAMAM Dendrimer | Benzo-15-crown-5 | Divergent | Efficient coordination of methyltrioxorhenium for catalytic applications. rsc.orgrsc.orgrsc.org |

| Polystyrene-based | Chloromethyl groups | Grafting | Creation of arborescent graft copolymers with a hyperbranched structure. instras.com |

| Tapered Monodendrons | Crown ethers | Self-assembly | Formation of supramolecular columnar dendrimers with liquid crystalline phases. instras.com |

Development of Supramolecular Assemblies and Self-Assembled Monolayers

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the use of this compound in creating complex, organized structures. tandfonline.com These interactions drive the formation of supramolecular assemblies and self-assembled monolayers (SAMs).

Crown ethers are excellent hosts for a variety of guest molecules, forming stable complexes through non-covalent interactions. tandfonline.comnih.gov These interactions include hydrogen bonding, ion-dipole interactions, van der Waals forces, and π-π stacking. tandfonline.comresearchgate.netacs.org The 18-crown-6 moiety is particularly well-suited for binding potassium cations, but it can also form complexes with other metal ions and ammonium (B1175870) ions. wikipedia.orgontosight.ai

In multicomponent systems, a hierarchy of these non-covalent interactions can dictate the final assembled structure. For example, in a ternary co-crystal system involving a crown ether, thiourea (B124793), and a perfluoroarene, the dominant interactions were found to be hydrogen bonding between the crown ether and thiourea, followed by halogen bonding between thiourea and the perfluoroarene. researchgate.netacs.org This hierarchical preference of interactions ensures the stability of the multicomponent system. researchgate.netacs.org The introduction of additional components can lead to even more complex assemblies driven by further non-covalent forces like π-π stacking. researchgate.netacs.org

The isocyanate group of this compound can be used to covalently link the crown ether to other molecules, and the resulting derivative can then participate in these non-covalent assembly processes. This allows for the creation of intricate supramolecular polymers and networks with responsive properties. nih.gov

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that form spontaneously on a substrate surface. ossila.com The formation of SAMs is driven by the interaction of a specific "head group" of the molecule with the substrate, and the subsequent organization of the molecules is influenced by intermolecular interactions. ossila.com

This compound can be modified to include a suitable anchoring group for a specific substrate. For example, the isocyanate could be reacted with a molecule containing a thiol or a phosphonic acid group, which can then bind to gold or metal oxide surfaces, respectively. ossila.comrsc.org Once anchored, the crown ether units would be exposed at the surface of the monolayer.

Such crown ether-functionalized SAMs have potential applications in creating surfaces with controlled chemical and physical properties. For instance, they can be used to modify the surface energy of a substrate, to act as a recognition layer for specific ions or molecules in sensor applications, or to control the nucleation and growth of crystals at the interface. rsc.orggla.ac.uknih.gov The ability to direct the assembly of these functional molecules on a surface opens up possibilities for the bottom-up fabrication of complex and functional devices. gla.ac.uk

Advanced Functional Material Applications and Sensor Development

Principles of Chemo- and Optical Sensor Design Based on 4'-Isocyanatobenzo-18-crown-6

The design of chemosensors and optical sensors leveraging this compound hinges on the principle of host-guest chemistry. The 18-crown-6 (B118740) ether cavity has a high affinity and selectivity for specific cations, most notably potassium (K⁺), due to the compatibility between the ion's diameter and the cavity size. wikipedia.org The benzo group provides a rigid platform and a site for the isocyanate functionalization, which is then used to attach a signaling unit (a chromophore or fluorophore) or to immobilize the crown ether onto a transducer surface.

The general mechanism involves a conformational change in the crown ether upon binding a target ion. This change perturbs the electronic environment of the attached signaling molecule, leading to a measurable change in its optical or electrochemical properties. The isocyanate group is particularly useful as it readily reacts with nucleophiles like amines (–NH₂) and alcohols (–OH) on other molecules or surfaces, forming stable urea (B33335) or urethane (B1682113) linkages, respectively. google.com

Chromogenic and Fluorogenic Responses: Sensors that produce a color change (chromogenic) or a change in fluorescence (fluorogenic) are powerful tools for ion detection. To create such sensors, this compound can be chemically linked to a dye molecule (a chromophore or fluorophore). The process typically involves:

Synthesis: The isocyanate group on the crown ether is reacted with a functional group (e.g., an amine) on the dye molecule.

Sensing Mechanism: In the "unbound" state, the sensor molecule has a baseline color or fluorescence. When the crown ether cavity captures a target ion (like K⁺), the resulting conformational and electronic shifts in the molecule alter the absorption or emission spectrum of the attached dye. This can manifest as a "turn-on" or "turn-off" signal, or a spectral shift. rsc.orgresearchgate.net

For instance, a fluorogenic sensor could be designed where the fluorescence is initially quenched. Upon ion binding, the quenching mechanism is disrupted, and a significant increase in fluorescence intensity is observed. nih.gov The key advantage is the ability to generate a highly sensitive and selective optical response for real-time analysis. rsc.org

Electrochemical Responses: Electrochemical sensors detect changes in electrical properties like potential or current. For these applications, this compound is immobilized onto the surface of an electrode. The isocyanate group can be used to form a self-assembled monolayer on a modified electrode surface or to incorporate the crown ether into a conductive polymer matrix. nih.gov

The principle of detection is as follows:

The immobilized crown ethers on the electrode surface selectively bind target ions from a sample solution.

This binding event alters the electrochemical interface, causing a measurable change in potential (potentiometry) or current/impedance (voltammetry/impedance spectroscopy). nih.govresearchgate.net

Sensors based on related compounds, such as 4-aminobenzo-18-crown-6, have been successfully used to create electrochemical sensors for potassium ions by functionalizing gold surfaces. mdpi.comsigmaaldrich.com The formation of the host-guest complex at the electrode surface directly transduces the chemical binding event into an electrical signal. nih.gov

The ability to covalently bond this compound to surfaces is critical for its integration into modern analytical devices.

Optical Fibers: For remote or continuous sensing, a sensor molecule derived from this compound can be immobilized on the tip or surface of an optical fiber. The isocyanate group facilitates a stable attachment to the silica (B1680970) surface of the fiber (which can be pre-functionalized with amine groups). The fiber then transmits light to the sensor and carries the resulting optical signal (e.g., changed fluorescence) back to a detector. This setup allows for in-situ measurements in otherwise inaccessible environments.

Microfluidic Devices: Microfluidic "lab-on-a-chip" systems enable the analysis of very small sample volumes. nih.gov Sensor molecules based on this compound can be immobilized onto the inner surfaces of microchannels. As the sample flows through the channel, the target ions are captured by the crown ethers, generating a detectable optical or electrochemical signal within the chip. nih.gov This integration allows for the development of portable, automated, and low-cost analytical systems for applications like environmental monitoring or clinical diagnostics.

The combination of selective crown ether chemistry with robust immobilization techniques enables the creation of sensors capable of real-time monitoring. Because the binding of an ion is typically fast and reversible, these sensors can continuously report on the concentration of a target analyte in a dynamic system. rsc.org When integrated with optical fibers, these sensors are ideal for remote sensing applications, such as monitoring water quality in reservoirs or industrial effluents without the need for manual sample collection. google.com Similarly, electrochemical sensors integrated into portable devices can provide on-the-spot measurements of ion concentrations in soil or biological fluids. nih.gov

Membrane Technologies for Selective Ion Separation and Pervaporation

This compound is a promising building block for advanced membrane technologies designed for selective ion separation. In these applications, the crown ether acts as a highly selective carrier, binding to a specific ion on one side of a membrane, transporting it across, and releasing it on the other side. The isocyanate group offers the potential to create more stable and efficient membranes by covalently bonding the crown ether carrier within the membrane structure, thereby preventing it from leaching out over time.

Liquid membranes are formed by an organic liquid phase that separates two aqueous phases (a source phase and a receiving phase). researchgate.net The organic phase contains a carrier molecule—in this case, a derivative of this compound—that is responsible for the selective transport of ions.

Supported Liquid Membranes (SLMs) are a practical implementation where the organic liquid phase containing the carrier is immobilized within the pores of a thin, microporous polymer support (like polypropylene (B1209903) or polysulfone) through capillary forces. researchgate.netuc.edu

The mechanism of transport in an SLM using a benzo-18-crown-6 (B86084) carrier is as follows:

Extraction: At the interface between the source phase and the membrane, the crown ether carrier (L) complexes with the target cation (M⁺).

Diffusion: The resulting complex (ML⁺) diffuses across the organic liquid phase within the pores of the support, driven by a concentration gradient.

Stripping: At the membrane-receiving phase interface, the cation is released from the complex into the receiving phase. This is often facilitated by a chemical potential gradient, such as a lower pH or the presence of a complexing agent in the receiving solution.

Carrier Return: The free carrier (L) then diffuses back to the source phase interface to begin the cycle again.

The primary challenge for SLMs is their long-term stability, as the organic liquid and the carrier can be gradually lost from the pores. utwente.nl

Polymer Inclusion Membranes (PIMs) represent a more advanced and stable type of liquid membrane. mdpi.com A PIM is a self-supporting, thin polymer film where the carrier molecule and a plasticizer are physically entrapped within a base polymer matrix (commonly cellulose (B213188) triacetate or polyvinyl chloride). rsc.orgresearchgate.net PIMs combine the properties of solid and liquid membranes, offering higher stability, selectivity, and efficiency compared to SLMs. mdpi.com

The reactive isocyanate group of this compound provides a significant advantage for PIMs. It can be used to synthesize a polymer, such as poly(isocyanatobenzo-18-crown-6), or to graft the crown ether directly onto the polymer backbone of the membrane. researchgate.net This covalent attachment would result in a highly stable membrane with minimal carrier leaching, significantly extending its operational lifetime and performance.

Performance Parameters: The efficiency of a PIM is evaluated based on several key parameters. The table below outlines these parameters, using illustrative data from studies on PIMs containing similar crown ether carriers for ion transport.

| Parameter | Description | Typical Findings for Crown Ether PIMs |

| Flux (J) | The rate of transfer of the solute per unit membrane area (mol m⁻² s⁻¹). | Varies significantly with carrier concentration, feed acidity, and plasticizer type. psu.edu |

| Permeability Coefficient (P) | A measure of the membrane's ability to be permeated by a solute (m s⁻¹). | Often shows a linear dependence on carrier concentration, indicating a diffusion-controlled mechanism. psu.edu |

| Selectivity | The ability of the membrane to transport one ion in preference to another. | PIMs with crown ethers like DtBuCH18C6 show high selectivity for Sr²⁺ over other ions found in nuclear waste. psu.edu |

| Recovery Factor (%R) | The percentage of the initial solute that has been transported from the source phase. | Recoveries greater than 90% are achievable for target ions like Zn(II) and Ag(I) after 24 hours. nih.gov |

| Stability | The ability of the membrane to maintain its performance over time and multiple uses. | Stability is a major advantage of PIMs over SLMs. Membranes can be stable for weeks or even months. uc.eduresearchgate.net |

Adsorbent Materials for Environmental Remediation and Resource Recovery

The isocyanate group of this compound is a highly reactive functional group that allows for its covalent attachment to various substrates, creating robust adsorbent materials. These materials are designed to selectively capture metal ions from solutions, which is critical for both environmental cleanup and the recovery of valuable resources.

Design of Sorbents for Heavy Metal Ion Removal from Aqueous Solutions

The design of effective sorbents involves immobilizing the crown ether onto a solid support with a high surface area, ensuring the active sites remain accessible for ion capture. jaea.go.jp The isocyanate functionality readily reacts with hydroxyl (-OH) or amine (-NH₂) groups present on the surface of materials like silica gel, chitosan (B1678972), cellulose, and lignin (B12514952). sci-hub.senih.govnih.gov

A common strategy involves modifying silica gel. The surface of silica can be functionalized with an amine group, which then serves as an anchor point for the isocyanate, creating a stable, covalently bound crown ether layer. sci-hub.se A novel magnetic adsorbent was fabricated by reacting 4'-aminobenzo-18-crown-6 (B2564457) (the precursor to the isocyanate) with aldehyde-functionalized Fe₃O₄ nanoparticles. rsc.org This material demonstrated effective adsorption of lead (Pb²⁺) ions, combining the selectivity of the crown ether with the convenient magnetic separability of the nanoparticles. rsc.org

Other natural polymers are also excellent substrates. Chitosan, a biopolymer with abundant amine groups, can be crosslinked with crown ethers to create adsorbents with high selectivity for ions like mercury (Hg²⁺) over lead (Pb²⁺). nih.gov Similarly, lignin extracted from walnut shells has been functionalized with dibenzo-18-crown-6 (B77160) to create a composite adsorbent that showed a synergistic and significant enhancement in the removal of both lead (Pb²⁺) and cadmium (Cd²⁺) ions from water. nih.gov

| Adsorbent Material | Support | Target Metal Ion(s) | Key Performance Metric | Source |

|---|---|---|---|---|

| Fe₃O₄@AB18C6 | Magnetic Nanoparticles | Pb²⁺ | Effective solid-phase extraction adsorbent | rsc.org |

| Crosslinked Chitosan Crown Ether | Chitosan | Hg²⁺, Pb²⁺ | High selectivity for Hg²⁺ over Pb²⁺ (KHg²⁺/Pb²⁺ = 10.62 at pH 6) | nih.gov |

| Lignin + DB18C6 Composite | Lignin | Pb²⁺, Cd²⁺ | Significantly enhanced removal compared to individual components | nih.gov |

| CB18crown6/SBA-15 | Mesoporous Silica | Cr(VI), Zn(II) | Selective adsorption of Cr(VI) at pH 2 and Zn(II) at pH 5 | mdpi.com |

| Acridino-crown Ether-modified Silica | Silica Gel | Hg²⁺ | Adsorption capacity of 32 mg Hg²⁺ / 1 g adsorbent | semanticscholar.org |

Regeneration and Reusability of Crown Ether-Based Adsorbents

For an adsorbent to be economically viable and sustainable, it must be regenerable and reusable over multiple cycles without significant loss of performance. mdpi.com Crown ether-based adsorbents generally exhibit good reusability. The captured metal ions can typically be eluted (stripped) from the adsorbent by washing with an acidic solution. semanticscholar.orgresearchgate.net The protons (H⁺) from the acid compete for the binding sites within the crown ether cavity, displacing the complexed metal ion and regenerating the adsorbent for another cycle of use. researchgate.net

For example, an acridino-crown ether-modified silica gel used for mercury removal was successfully regenerated using a 10% aqueous nitric acid solution. semanticscholar.org A chitosan-crown ether adsorbent for lead showed only a slight decrease in adsorption capacity (from 1.2 to 1.08 mmol/g) after 10 reuse cycles. nih.gov Similarly, a dibenzo-24-crown-8 (B80794) immobilized on mesoporous silica, used for cesium removal, retained its functionality through several sorption-elution-regeneration cycles. nih.gov An adsorbent made from dibenzo-18-crown-6-modified bamboo pulp aerogel showed a removal efficiency decrease of only 6.86% for Pb²⁺ after five regeneration cycles. nih.gov This demonstrates the robustness of covalently immobilizing crown ethers for long-term applications in remediation.

Applications in Nuclear Waste Treatment and Precious Metal Recovery

The high selectivity of 18-crown-6 derivatives for specific ions makes them valuable for high-stakes separation processes, such as treating nuclear waste. rsc.org Radioactive cesium (¹³⁷Cs) and strontium (⁹⁰Sr) are major fission products in spent nuclear fuel and high-level liquid waste, posing a long-term environmental threat. researchgate.net The cavity of the 18-crown-6 ether is an excellent match for the cesium ion (Cs⁺), leading to its selective extraction. jaea.go.jpnih.gov

Various crown ethers, including dibenzo- and di-tert-butyldicyclohexano-18-crown-6, have been extensively studied as extractants in processes to separate Cs⁺ and Sr²⁺ from highly acidic nuclear waste solutions. inl.govsigmaaldrich.com Materials incorporating these crown ethers, such as polymer inclusion membranes and functionalized adsorbents, have been developed to selectively remove ¹³⁷Cs from waste streams. nih.govnih.gov For instance, a conjugate adsorbent with immobilized dibenzo-24-crown-8 on mesoporous silica was shown to selectively remove radioactive cesium even in the presence of high concentrations of competing sodium and potassium ions. jaea.go.jpnih.gov Similarly, dibenzo-18-crown-6 in a nitrobenzene (B124822) medium has been used to enhance the removal of technetium (as ⁹⁹TcO₄⁻) from low-level waste. nih.gov